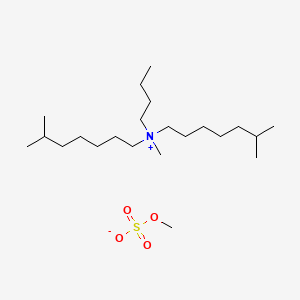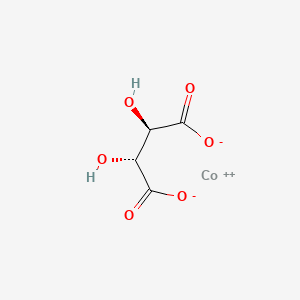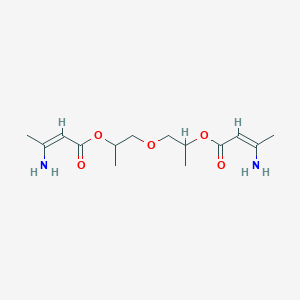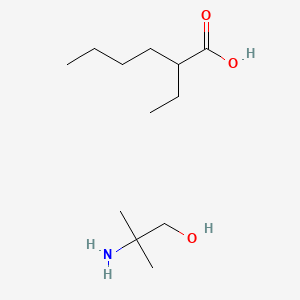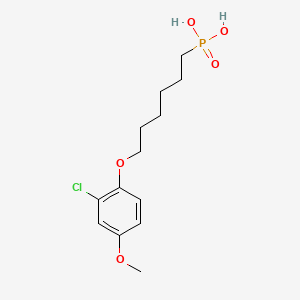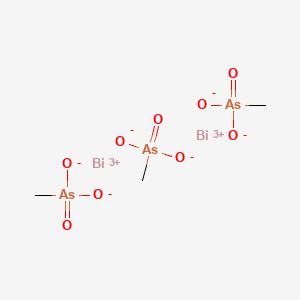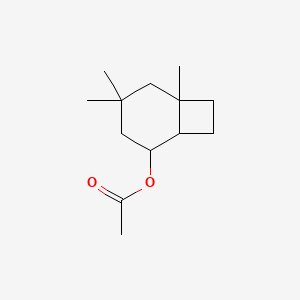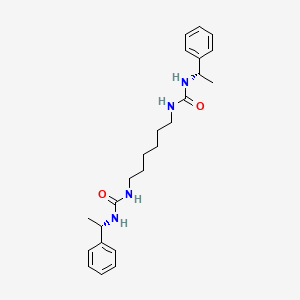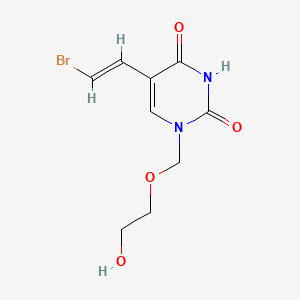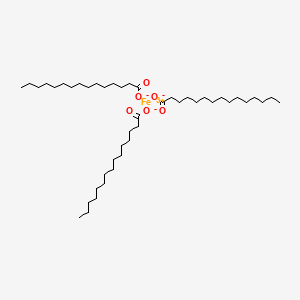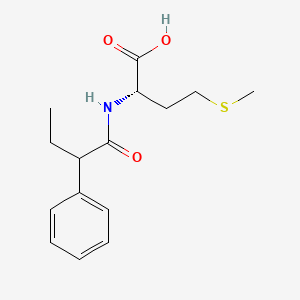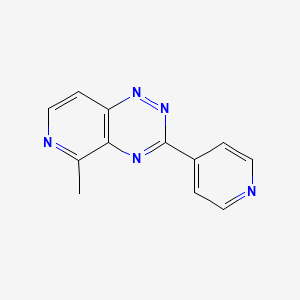
Cesium, isotope of mass 139
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium, isotope of mass 139, is a radioactive isotope of the element cesium. It has a mass number of 139, which means it contains 55 protons and 84 neutrons in its nucleus. This isotope is denoted as 139Cs. Cesium-139 is known for its relatively short half-life of approximately 9.27 minutes, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium-139 is typically produced through nuclear reactions. One common method involves the neutron capture by xenon-139, which then undergoes beta decay to form cesium-139. The reaction can be represented as: [ \text{139Xe} + n \rightarrow \text{139Cs} + \beta^- ]
Industrial Production Methods
Industrial production of cesium-139 is not common due to its short half-life and limited applications. it can be produced in nuclear reactors where neutron flux is available to facilitate the neutron capture process .
Chemical Reactions Analysis
Types of Reactions
Cesium-139, like other cesium isotopes, can undergo various chemical reactions, including:
Oxidation: Cesium reacts with oxygen to form cesium oxide.
Reduction: Cesium can be reduced from its ionic form in certain chemical environments.
Substitution: Cesium can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Oxidation: Cesium reacts with oxygen at room temperature to form cesium oxide.
Reduction: Reducing agents such as hydrogen can reduce cesium ions to elemental cesium.
Substitution: Organic solvents and catalysts are often used in substitution reactions involving cesium.
Major Products
Oxidation: Cesium oxide (Cs2O)
Reduction: Elemental cesium (Cs)
Substitution: Various organic cesium compounds depending on the reactants used.
Scientific Research Applications
Cesium-139 has several applications in scientific research:
Nuclear Physics: Used in studies involving nuclear reactions and decay processes.
Medical Research:
Environmental Studies: Used as a tracer to study the movement of cesium in the environment.
Mechanism of Action
Cesium-139 exerts its effects primarily through its radioactive decay. It undergoes beta decay, emitting beta particles and transforming into barium-139. The emitted beta particles can interact with biological tissues, making cesium-139 useful in medical and biological research. The molecular targets and pathways involved in its action are primarily related to its radioactive properties .
Comparison with Similar Compounds
Similar Compounds
Cesium-133: The only stable isotope of cesium, widely used in atomic clocks.
Cesium-137: A radioactive isotope with a longer half-life, used in medical and industrial applications.
Cesium-134: Another radioactive isotope with applications in environmental monitoring.
Uniqueness of Cesium-139
Cesium-139 is unique due to its short half-life and specific decay properties. Unlike cesium-137, which has a half-life of about 30 years, cesium-139 decays much more rapidly, making it suitable for short-term studies and applications where rapid decay is advantageous .
Properties
CAS No. |
14808-14-1 |
|---|---|
Molecular Formula |
Cs |
Molecular Weight |
138.91336 g/mol |
IUPAC Name |
cesium-139 |
InChI |
InChI=1S/Cs/i1+6 |
InChI Key |
TVFDJXOCXUVLDH-LZFNBGRKSA-N |
Isomeric SMILES |
[139Cs] |
Canonical SMILES |
[Cs] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


